molecular formula C14H19NO2 B4541418 N-(3-ethoxypropyl)-3-phenylacrylamide

N-(3-ethoxypropyl)-3-phenylacrylamide

Cat. No. B4541418
M. Wt: 233.31 g/mol
InChI Key: PTZFSNQIGJBBGG-MDZDMXLPSA-N
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Description

N-(3-ethoxypropyl)-3-phenylacrylamide is a compound that can be expected to exhibit interesting properties due to the presence of the ethoxypropyl and phenylacrylamide functional groups. These features may impart the molecule with specific physical, chemical, and potentially biological characteristics, making it a subject of scientific research.

Synthesis Analysis

The synthesis of similar compounds involves nuanced approaches such as anionic polymerization and reductive amination processes. For instance, living anionic polymerization has been utilized to synthesize well-defined poly(N-isopropylacrylamide) having various stereoregularities, indicating the potential for precision in polymer chain structure manipulation (Ito & Ishizone, 2006). A similar methodological approach could be applied to the synthesis of N-(3-ethoxypropyl)-3-phenylacrylamide.

Molecular Structure Analysis

The molecular structure and elucidation often involve spectroscopic methods such as IR, NMR, and mass spectrometry. A study on related compounds detailed structural characterization via linear-polarized IR-spectroscopy supported by quantum chemical calculations (Kolev & Angelov, 2008), suggesting a methodology for analyzing the molecular structure of N-(3-ethoxypropyl)-3-phenylacrylamide.

Chemical Reactions and Properties

Chemical reactions involving similar compounds highlight the role of functional groups in dictating reactivity. For example, the carbonylation of C-H bonds in the benzene ring of N-arylpyrazoles via ruthenium or rhodium catalysis (Asaumi et al., 2004) showcases the potential for targeted modifications of phenyl-containing compounds like N-(3-ethoxypropyl)-3-phenylacrylamide.

Physical Properties Analysis

The thermoresponsive behavior of polymers containing similar functional groups has been investigated, revealing the significant effect of polymer concentration on the lower critical solution temperature (LCST) behavior (Uğuzdoğan et al., 2005). Such studies can inform on the physical property analysis of N-(3-ethoxypropyl)-3-phenylacrylamide, particularly in polymeric forms.

Chemical Properties Analysis

The synthesis and reactivity of closely related compounds, including their catalytic carbonylation and hydrogen bonding characteristics, have been thoroughly explored (Sagar et al., 2018). These insights into chemical properties can be extrapolated to understand the reactivity and potential applications of N-(3-ethoxypropyl)-3-phenylacrylamide.

properties

IUPAC Name

(E)-N-(3-ethoxypropyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-12-6-11-15-14(16)10-9-13-7-4-3-5-8-13/h3-5,7-10H,2,6,11-12H2,1H3,(H,15,16)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZFSNQIGJBBGG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-ethoxypropyl)-3-phenylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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